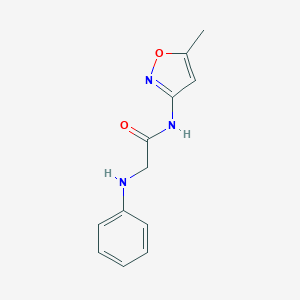![molecular formula C22H20ClN3O2S B271069 N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271069.png)
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CTOP, is a synthetic compound that has attracted scientific interest due to its potential use in research applications. CTOP is a selective antagonist of the mu-opioid receptor, which is a G protein-coupled receptor that plays a critical role in pain regulation and addiction.
Mécanisme D'action
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide works by binding to the mu-opioid receptor and blocking its activation by endogenous opioids such as endorphins. By blocking the mu-opioid receptor, this compound can reduce the analgesic effects of opioids and prevent the development of opioid tolerance and dependence.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce the rewarding effects of opioids and to decrease the development of opioid tolerance and dependence. This compound has also been shown to reduce the severity of withdrawal symptoms in opioid-dependent animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its high selectivity for the mu-opioid receptor. This allows researchers to study the specific effects of the mu-opioid receptor without interference from other opioid receptors. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in animal studies.
Orientations Futures
There are a number of future directions for research involving N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of new compounds that can selectively target different opioid receptors. Another area of interest is the use of this compound in combination with other compounds to enhance its effects or to target multiple pathways involved in pain regulation and addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and to explore its potential clinical applications.
Méthodes De Synthèse
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 3-chloroaniline with 2-bromo-4-methylthiazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-methylphenylacetic acid to form the final product.
Applications De Recherche Scientifique
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been used extensively in scientific research to study the mu-opioid receptor and its role in pain regulation and addiction. This compound has been shown to be a highly selective antagonist of the mu-opioid receptor, meaning that it can block the receptor without affecting other opioid receptors. This makes this compound an important tool for studying the specific effects of the mu-opioid receptor.
Propriétés
Formule moléculaire |
C22H20ClN3O2S |
|---|---|
Poids moléculaire |
425.9 g/mol |
Nom IUPAC |
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H20ClN3O2S/c1-13-6-8-18(9-7-13)26-12-16(11-19(26)27)21(28)25-22-24-20(14(2)29-22)15-4-3-5-17(23)10-15/h3-10,16H,11-12H2,1-2H3,(H,24,25,28) |
Clé InChI |
LIFJDJFZJDYHBL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC(=C(S3)C)C4=CC(=CC=C4)Cl |
SMILES canonique |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC(=C(S3)C)C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270986.png)
![N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270987.png)
![1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B270989.png)

![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270992.png)
![N-(4-iodophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270993.png)
![ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate](/img/structure/B270995.png)
![N-[4-(benzyloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270996.png)
![N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270997.png)
![2-oxo-N-(4-phenoxyphenyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270998.png)
![2-Oxo-2-phenylethyl 1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271001.png)


